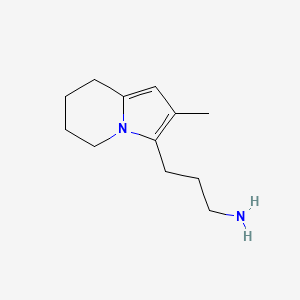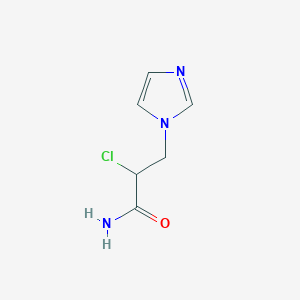
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid
Descripción general
Descripción
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid is a boronic acid derivative that features an imidazole ring fused with a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid typically involves the formation of the imidazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the addition of a phenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential therapeutic applications, particularly in the inhibition of proteasomes and other enzymes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)boronic acid: Lacks the phenylethyl group, which may affect its reactivity and applications.
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic ester: An ester derivative that may have different solubility and reactivity properties.
Uniqueness
(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid is unique due to the presence of both the imidazole ring and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications. The phenylethyl group further enhances its properties, making it a versatile compound in various fields of research.
Propiedades
IUPAC Name |
[2-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-phenylethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BN2O2/c21-18(22)16-9-5-4-8-14(16)15(17-19-10-11-20-17)12-13-6-2-1-3-7-13/h1-9,15,21-22H,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMZZVKDUFQZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(CC2=CC=CC=C2)C3=NCCN3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495413 | |
| Record name | {2-[1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65734-27-2 | |
| Record name | {2-[1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-Dimethylimidazo[1,5-a]pyridine](/img/structure/B3356274.png)
![N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B3356282.png)
![Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-](/img/structure/B3356295.png)

![3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole](/img/structure/B3356327.png)
![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)




